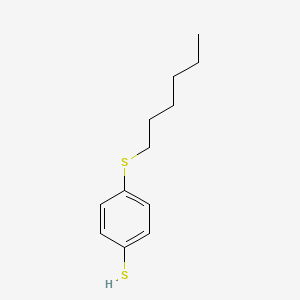![molecular formula C24H21NO2S B2724541 N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide CAS No. 2380188-69-0](/img/structure/B2724541.png)
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide, commonly known as THN, is a compound that has gained significant attention in scientific research. THN is a synthetic compound that has been synthesized through various methods and has demonstrated potential in various scientific applications.
Mechanism of Action
The mechanism of action of THN is not fully understood, but it is thought to involve the inhibition of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. THN has also been shown to activate the intrinsic apoptotic pathway by upregulating the expression of pro-apoptotic proteins, such as Bax and Bad, and downregulating the expression of anti-apoptotic proteins, such as Bcl-2.
Biochemical and Physiological Effects:
THN has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the improvement of glucose tolerance and insulin sensitivity in diabetic mice. THN has also been shown to have antioxidant and anti-angiogenic activities.
Advantages and Limitations for Lab Experiments
The advantages of using THN in lab experiments include its synthetic nature, which allows for easy production and purification, and its demonstrated potential in various scientific applications. However, the limitations of using THN in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are numerous future directions for the scientific research on THN. One potential direction is to investigate the potential of THN in treating other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate the potential of THN in combination with other anti-cancer agents for the treatment of various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of THN and its potential toxicity at high concentrations.
Conclusion:
In conclusion, THN is a synthetic compound that has demonstrated potential in various scientific applications, including anti-inflammatory, anti-cancer, and anti-diabetic activities. THN can be synthesized through various methods and has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and improve glucose tolerance and insulin sensitivity in diabetic mice. However, further research is needed to fully understand the mechanism of action of THN and its potential toxicity at high concentrations.
Synthesis Methods
THN can be synthesized through various methods, including the condensation reaction of 2-(naphthalen-1-yl)acetic acid with 4-(thiophen-2-yl)benzaldehyde in the presence of sodium hydroxide and acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. The purity of the compound can be confirmed through various analytical techniques, such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
Scientific Research Applications
THN has demonstrated potential in various scientific applications, including anti-inflammatory, anti-cancer, and anti-diabetic activities. THN has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages. THN has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, THN has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2S/c26-22(18-10-12-19(13-11-18)23-9-4-14-28-23)16-25-24(27)15-20-7-3-6-17-5-1-2-8-21(17)20/h1-14,22,26H,15-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOJFPDBROURLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC(C3=CC=C(C=C3)C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2724459.png)

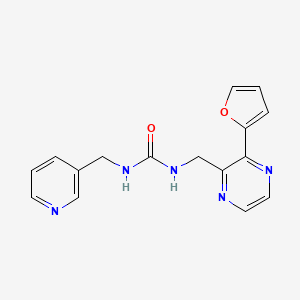
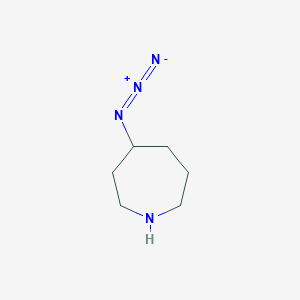
![3-Nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]benzaldehyde](/img/structure/B2724465.png)

![7-Cyclopropyl-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2724468.png)
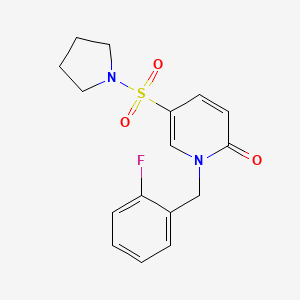

![N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2724475.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B2724476.png)
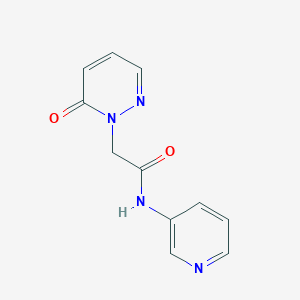
![7-benzyl-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2724479.png)
